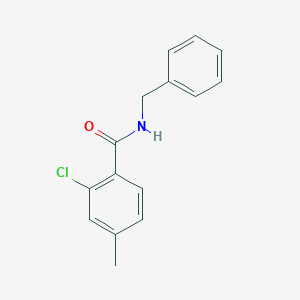

N-benzyl-2-chloro-4-methylbenzamide

Description

Properties

IUPAC Name |

N-benzyl-2-chloro-4-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c1-11-7-8-13(14(16)9-11)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKXDCKZVDCTDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NCC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzyl-2-chloro-4-methylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the reaction of 2-chloro-4-methylbenzoic acid with benzylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-chloro-4-methylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.

Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties

Research indicates that benzamide derivatives, including N-benzyl-2-chloro-4-methylbenzamide, exhibit significant anti-inflammatory activity. These compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and prostaglandin E2 in human gingival fibroblasts, which is crucial for treating periodontal diseases . The mechanism involves the suppression of transcription factors like NF-κB, which plays a pivotal role in inflammatory responses.

Anticancer Activity

this compound belongs to a class of N-substituted benzamides known for their anticancer properties. These compounds have been shown to induce apoptosis in cancer cells by inhibiting key cellular pathways involved in cell survival and proliferation . The ability to modulate the activity of nuclear factors involved in T-cell activation suggests potential applications in immunotherapy as well.

Agricultural Chemistry

Herbicidal Applications

The compound has been explored as a potential herbicide. Benzamide derivatives are known to act as chemical intermediates in the synthesis of herbicides due to their ability to disrupt plant growth mechanisms. For instance, studies have demonstrated that certain benzamide derivatives can effectively inhibit the growth of various weed species, making them valuable in agricultural formulations .

Materials Science

Chemical Intermediates

this compound serves as a precursor for synthesizing various materials, including polyurethanes and adhesives. The compound's reactivity allows it to be transformed into carbamates and other derivatives that are essential for producing high-performance materials . This versatility makes it an attractive option for researchers looking to develop new synthetic pathways in polymer chemistry.

Table 1: Summary of Applications and Findings

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Spectroscopic Comparison of Selected Benzamide Derivatives

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (Cl, NO₂): Chlorine at the 2-position (as in this compound) increases electrophilicity of the amide carbonyl, evidenced by a higher C=O IR stretch (1675 cm⁻¹) compared to non-chlorinated analogs . In contrast, nitro groups (e.g., in ’s 3-nitro derivative) further polarize the ring, reducing solubility in polar solvents .

- Methoxy vs. Methyl Groups : Methoxy substituents (e.g., in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) introduce hydrogen-bonding capacity, enhancing fluorescence intensity (λem = 420 nm) due to rigidified excited states . Methyl groups improve thermal stability but reduce polarity, as seen in the high melting point (>200°C) of 4-chloro-N-(3-methylphenyl)benzamide .

Spectroscopic Distinctions

- ¹H-NMR Shifts : The benzyl group in this compound causes downfield shifts (δ 7.45 ppm) for aromatic protons adjacent to chlorine, whereas methoxy groups (δ 3.85 ppm) shield nearby protons in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide .

- Crystallographic Trends : Compounds with para-substituted chlorines (e.g., ’s 4-chloro-N-(4-methylphenyl)benzamide) exhibit tighter molecular packing via C–H···O hydrogen bonds, contrasting with ortho-substituted analogs that display weaker π-π interactions .

Q & A

Q. What synthetic methodologies are optimal for preparing N-benzyl-2-chloro-4-methylbenzamide, and how can reaction conditions be optimized?

The synthesis of benzamide derivatives typically involves coupling a benzoyl chloride with a substituted amine under basic conditions. For this compound, key steps include:

- Reagent selection : Use 2-chloro-4-methylbenzoyl chloride and benzylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .

- Catalyst optimization : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) enhances coupling efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol ensures high purity .

- Yield improvement : Slow addition of reactants and controlled temperature (0–5°C) minimize side reactions .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- NMR spectroscopy :

- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), benzyl CH₂ (δ 4.5–4.7 ppm), and methyl groups (δ 2.3–2.5 ppm) confirm substitution patterns .

- ¹³C NMR : Carbonyl (C=O) signals at ~168 ppm and aromatic carbons (110–140 ppm) validate the backbone .

- Mass spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ = 304.08 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) to assign ambiguous signals .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) to refine crystal structures and resolve bond-length/angle discrepancies. For example, SHELX’s robust algorithms handle twinning or high thermal motion in chlorinated aromatic systems .

- Multi-technique analysis : Pair IR (C=O stretch ~1650 cm⁻¹) with XRD to confirm molecular conformation .

Q. What experimental design considerations are critical for crystallographic studies of this compound?

- Crystal growth : Slow evaporation from DCM/hexane mixtures yields diffraction-quality crystals.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize disorder .

- Refinement : SHELXL’s restraints improve modeling of chlorine atoms, which exhibit anisotropic displacement parameters .

- Validation : Check R-factor convergence (<5%) and Platon’s ADDSYM to detect missed symmetry .

Q. How can structure-activity relationship (SAR) studies guide the biological evaluation of this compound?

- Functional group modulation : Replace the benzyl group with electron-withdrawing substituents (e.g., nitro) to enhance enzyme inhibition .

- Bioassays : Test against cancer cell lines (e.g., MCF-7) using MTT assays, correlating IC₅₀ values with substituent electronic effects .

- Computational docking : AutoDock Vina predicts binding affinity to target proteins (e.g., kinases), guiding synthetic priorities .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound?

- Solvent selection : Replace DCM with toluene for safer large-scale reactions .

- Catalyst recycling : Immobilize DMAP on silica to reduce waste .

- Process monitoring : In-situ FTIR tracks reaction progression, minimizing byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.